molecular formula C15H20N2O4 B2898391 Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate CAS No. 478068-08-5

Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate

Cat. No.: B2898391
CAS No.: 478068-08-5
M. Wt: 292.335
InChI Key: SVQFUFZLZPXMGV-UHFFFAOYSA-N
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Description

Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate is a chemical compound of interest in medicinal and organic chemistry as a versatile synthetic intermediate. It features a piperidine ring core that is substituted with both a methoxycarbamoyl group and a benzyloxycarbonyl (Cbz) protecting group . This structure makes it a valuable building block for the synthesis of more complex molecules, particularly in pharmaceutical research and development. The Cbz group is a common protecting group for amines in multi-step synthetic routes, while the carbamoyl moiety can be further functionalized . Piperidine derivatives are privileged scaffolds in drug discovery, and carbamate-functionalized piperidines, in particular, have been identified as key structural motifs in the development of covalent inhibitors for serine hydrolases, a major class of enzymes . For instance, closely related piperidine carbamates have been extensively researched as potent and selective inhibitors of enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are important targets in the endocannabinoid system for potential therapeutic applications in pain, inflammation, and neurological disorders . The reactivity of the carbamate group allows it to act as an electrophile, covalently modifying the active site serine residue of these enzymes, thereby modulating endocannabinoid signaling pathways . As such, this compound serves as a critical precursor for researchers exploring new chemical entities in preclinical studies, optimizing therapeutic responses, and investigating biochemical mechanisms . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-16-14(18)13-7-9-17(10-8-13)15(19)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQFUFZLZPXMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamoylation

Reaction of 4-piperidone with methoxycarbamoyl chloride in the presence of a base like triethylamine. This method, though straightforward, may require stringent anhydrous conditions to prevent hydrolysis of the acyl chloride.

Urethane Formation

Condensation of 4-amino-piperidine with methyl chloroformate, followed by benzyl ester protection. However, regioselectivity challenges necessitate protective group strategies, such as temporary benzylation of the piperidine nitrogen prior to carbamoylation.

Benzyl Esterification

Esterification of the piperidine-1-carboxylic acid intermediate with benzyl alcohol is typically achieved via Steglich esterification or using coupling agents like DCC (dicyclohexylcarbodiimide). Patent CN1583742A employs benzyl alcohol in azeotropic toluene to drive the reaction to completion, with catalytic p-toluenesulfonic acid. Alternatively, the acid chloride may react with benzyl alcohol under basic conditions.

Integrated Synthetic Routes

Combining these steps, two primary routes emerge:

Route A: Sequential Functionalization

  • Piperidone synthesis : Benzylamine + methyl acrylate → N-benzyl-4-piperidone.
  • Carbamoylation : Piperidone → 4-methoxycarbamoyl-piperidine via reaction with methyl isocyanate.
  • Esterification : Carboxylic acid activation (e.g., using thionyl chloride) followed by benzyl alcohol coupling.

Route B: Convergent Approach

  • Piperidine ring assembly : Cyclohexenone + benzylamine → 1-benzyl-4-piperidone.
  • Simultaneous functionalization : One-pot introduction of methoxycarbamoyl and benzyl ester groups using mixed anhydride conditions.

Optimization and Challenges

  • Byproduct mitigation : Excess acrylic ester (3–5 eq) in cyclization reduces monoester byproducts.
  • Purification : Distillation under reduced pressure (1 mmHg) isolates N-benzyl-4-piperidone with >95% purity.
  • Catalyst selection : Lithium chloride improves reaction efficiency in carbamoylation steps.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring .

Scientific Research Applications

Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) TPSA (Ų) Key Applications
Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate Methoxycarbamoyl C₁₅H₂₂N₂O₄ 294.35 66.4 Pharmaceutical intermediate
Benzyl 4-aminopiperidine-1-carboxylate Amino (-NH₂) C₁₃H₁₈N₂O₂ 246.30 52.3 Building block for drug synthesis
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl (-CH₂OH) C₁₄H₁₉NO₃ 249.31 59.1 Reactive intermediate
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Ethoxy-oxopropanoyl C₁₉H₂₅NO₅ 347.41 75.6 Pharmaceutical intermediate
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Methoxy(methyl)carbamoyl C₁₃H₂₄N₂O₄ 272.34 66.4 Research chemical

Key Observations:

  • Polarity and Solubility: The methoxycarbamoyl group in the target compound increases polarity compared to the amino analog (TPSA: 66.4 vs. 52.3 Ų), enhancing solubility in polar solvents.
  • Stability : Methoxycarbamoyl is more hydrolytically stable than hydroxymethyl, which can oxidize to aldehydes or carboxylic acids .
  • Synthetic Utility: The ethoxy-oxopropanoyl derivative serves as a versatile intermediate for β-keto ester chemistry, enabling further functionalization .

Physicochemical Data

  • Boiling Point/Melting Point: Data unavailable for the target compound, but analogs like benzyl 4-aminopiperidine-1-carboxylate are typically liquids or low-melting solids .
  • Lipophilicity : The tert-butyl analog (LogP ~2.1) is less lipophilic than the benzyl derivative (estimated LogP ~2.8), impacting membrane permeability .

Biological Activity

Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of piperidine derivatives with benzyl and methoxycarbonyl groups, often utilizing methods such as nucleophilic substitution or acylation.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a pharmacological agent. Key areas of activity include:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against strains such as Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones, indicating potent antibacterial effects .
  • Anticancer Properties : Research indicates that piperidine derivatives can modulate pathways associated with cancer cell proliferation. The compound's structure allows it to interact with specific molecular targets involved in cancer progression, potentially leading to apoptosis in malignant cells .
  • Neuropharmacological Effects : Some studies suggest that piperidine-based compounds can influence neurotransmitter systems, thereby exhibiting potential as anxiolytic or antidepressant agents. This is particularly relevant given the increasing interest in developing novel treatments for mood disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Enzyme Inhibition : It is believed that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to disease processes, particularly those associated with cancer and microbial infections.
  • Receptor Modulation : The interaction with neurotransmitter receptors could explain its neuropharmacological effects, suggesting a dual role in both central nervous system modulation and peripheral antimicrobial activity.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that at concentrations of 100 µg/ml, the compound exhibited a significant zone of inhibition against E. coli and Staphylococcus aureus, comparable to standard antibiotics .

CompoundZone of Inhibition (mm)Bacteria Tested
This compound22E. coli
This compound20Staphylococcus aureus
Ciprofloxacin (control)25E. coli
Ciprofloxacin (control)23Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The compound showed a dose-dependent response with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a benzyl-protected piperidine scaffold with methoxycarbamoyl groups. Key steps include:
  • Protection/Deprotection : Use benzyl chloroformate to protect the piperidine nitrogen under basic conditions (e.g., NaHCO₃) .
  • Coupling Reactions : Introduce the methoxycarbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DCM .
  • Optimization : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (e.g., EtOAc/hexanes gradient) to achieve >95% purity .
  • Critical Parameters : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, and control temperatures (0–25°C) to minimize side reactions .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited toxicological data for the exact compound, adopt precautions from structurally related piperidine derivatives:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • First Aid : For skin/eye contact, rinse immediately with water (15+ minutes) and seek medical attention. Avoid inhalation of dust/aerosols .
  • Storage : Store in amber glass bottles under inert gas (N₂) at –20°C to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 7.3–7.4 ppm, piperidine carbons at δ 40–60 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]+ peaks) with <5 ppm error .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential pharmacological applications?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., methoxycarbamoyl to hydroxyisoxazole) and compare bioactivity .
  • Biological Assays : Test analogs in receptor-binding studies (e.g., TAAR1 affinity) or antimicrobial screens .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .
  • Table : Example SAR Data for Piperidine Derivatives
Compound ModificationBioactivity (IC₅₀)Target ReceptorReference
Methoxycarbamoyl substitution12 nMTAAR1
Hydroxyisoxazole substitution45 nMCOX-2

Q. What experimental strategies are employed to resolve contradictions in reported toxicological data?

  • Methodological Answer : Address discrepancies (e.g., conflicting hazard classifications) via:
  • In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity .
  • Literature Meta-Analysis : Compare SDS data from multiple suppliers (e.g., TCI vs. Combi-Blocks) to identify consensus .
  • Regulatory Alignment : Cross-reference with EPA/ECHA databases for harmonized classifications .

Q. What methodologies are used to study the reaction mechanisms involving this compound in organic synthesis?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace carbamoyl group incorporation .
  • Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy to identify rate-limiting steps .
  • Computational Chemistry : Perform DFT calculations (e.g., Gaussian) to model transition states and activation energies .

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